molecular formula C24H20FNO5 B12851707 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-2-hydroxyphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-2-hydroxyphenyl)propanoic acid

Cat. No.: B12851707
M. Wt: 421.4 g/mol
InChI Key: CXFVWWJGMJOVFK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-2-hydroxyphenyl)propanoic acid is a fluorinated aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis to temporarily block the amino group during solid-phase synthesis . The compound’s structure features a chiral center (S-configuration), a 3-fluoro-2-hydroxyphenyl side chain, and a propanoic acid backbone.

Properties

Molecular Formula

C24H20FNO5

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H20FNO5/c25-20-11-5-6-14(22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1

InChI Key

CXFVWWJGMJOVFK-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The aryl group’s electronic and steric properties vary significantly across analogs, impacting reactivity and applications:

Compound Name Aryl Substituent Molecular Formula Molecular Weight Key Properties/Applications References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 2-methylphenyl (o-tolyl) C25H23NO4 401.45 g/mol High purity (99.76%), used in laboratory chemical synthesis; acute oral toxicity (Category 4)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-chloroindole C26H21ClN2O4 477.91 g/mol Cataloged as a life science product; potential for peptide-based drug design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-tetrafluorophenyl C24H17F4NO4 459.39 g/mol Studied in amyloid research; fluorination increases electronegativity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid 4-bromodifluoromethoxyphenyl C25H19BrF2NO5 555.33 g/mol Halogenated derivative used in peptidomimetic inhibitors targeting viral proteases

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine, chlorine, bromine) enhance stability and resistance to enzymatic degradation, making such analogs suitable for therapeutic applications .
Backbone Modifications

Variations in the amino acid backbone alter conformational flexibility and functional group accessibility:

Compound Name Backbone Modification Key Functional Impact References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methylated amine; ester Reduced hydrogen-bonding capacity; ester group may facilitate prodrug strategies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-allyl-1H-indol-3-yl)propanoic acid Allylated indole side chain Enables click chemistry for bioconjugation

Key Observations :

  • Methylation (e.g., on the amine) reduces polarity and may mitigate metabolic instability .
  • Esterification (e.g., 4-methoxy-4-oxobutanoic acid) introduces a hydrolyzable group for controlled release .

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